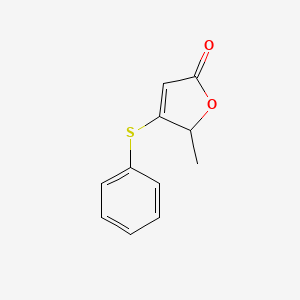![molecular formula C15H27NSi B14438870 Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- CAS No. 78923-65-6](/img/structure/B14438870.png)
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-: is a chemical compound known for its unique structural properties and applications in various fields. It is characterized by the presence of a silanamine group attached to a phenyl ring substituted with isopropyl groups. This compound is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- typically involves the reaction of silanes with amines under controlled conditions. One common method includes the dehydrocoupling of amines with silanes, which can be catalyzed by transition metals . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form silanols.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The silanamine group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like chlorides or bromides can be used under mild conditions.
Major Products Formed:
Oxidation: Silanols
Reduction: Silanes
Substitution: Substituted silanamines
Scientific Research Applications
Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used as a coupling agent and adhesion promoter in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- involves its ability to act as a Lewis base, donating a pair of electrons to electrophiles. This property allows it to participate in various catalytic processes and form stable complexes with metal ions. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules.
Comparison with Similar Compounds
N,N-Bis(1-methylethyl)silanamine: Known for its use as a coupling agent and adhesion promoter.
Silanamine, N,N’-methanetetraylbis [1,1,1-trimethyl-]: Used in gas chromatography and other analytical techniques.
Uniqueness: Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl- stands out due to its specific structural features, such as the presence of isopropyl groups on the phenyl ring, which enhance its stability and reactivity in various applications.
Properties
CAS No. |
78923-65-6 |
|---|---|
Molecular Formula |
C15H27NSi |
Molecular Weight |
249.47 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)-N-trimethylsilylaniline |
InChI |
InChI=1S/C15H27NSi/c1-11(2)13-9-8-10-14(12(3)4)15(13)16-17(5,6)7/h8-12,16H,1-7H3 |
InChI Key |
IATQLXZUDMWFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
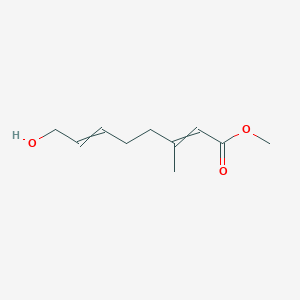
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
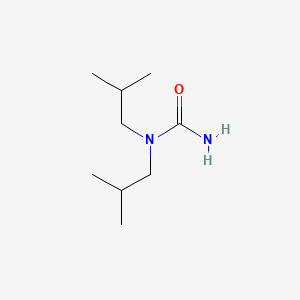
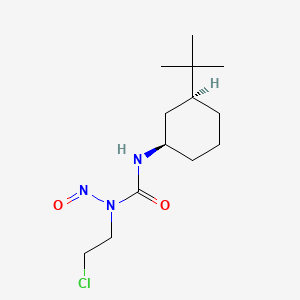
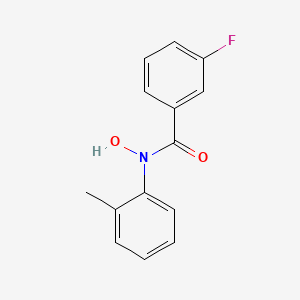
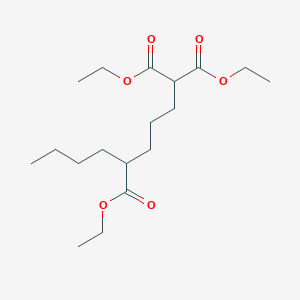
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)
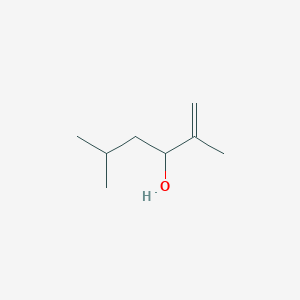
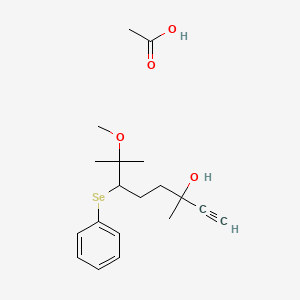
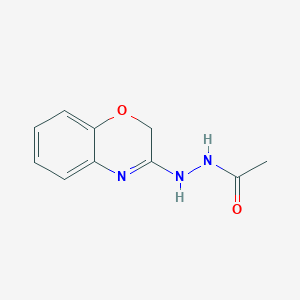
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
